molecular formula C8H14N2O2 B13016278 4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid

4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid

Cat. No.: B13016278
M. Wt: 170.21 g/mol
InChI Key: AXABVGLQGMMAPP-UHFFFAOYSA-N
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Description

4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H14N2O2. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a cyclopentane ring, and an amino group attached to the fourth carbon of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Another method involves the use of a catalytic ruthenium complex and an alkali metal base to enable a virtually salt-free and straightforward bimolecular assembly, giving N-unsubstituted pyrroles through fully unmasked α-amino aldehydes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties .

Scientific Research Applications

4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a ligand for metal ions, forming coordination complexes that can modulate enzymatic activity and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with a carboxylic acid group at the second position.

    4-Aminopiperidine-4-carboxylic acid: A similar compound with a piperidine ring instead of a pyrrole ring.

Uniqueness

4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

4-amino-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid

InChI

InChI=1S/C8H14N2O2/c9-8(7(11)12)2-1-5-3-10-4-6(5)8/h5-6,10H,1-4,9H2,(H,11,12)

InChI Key

AXABVGLQGMMAPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1CNC2)(C(=O)O)N

Origin of Product

United States

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